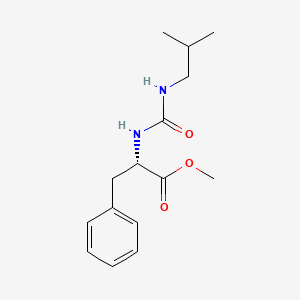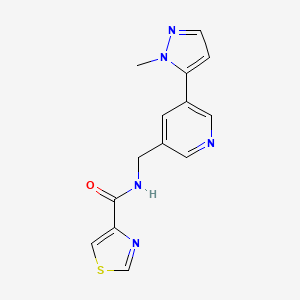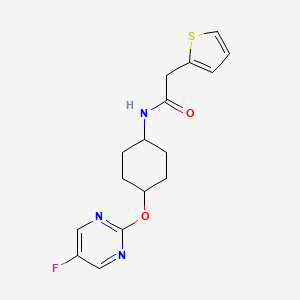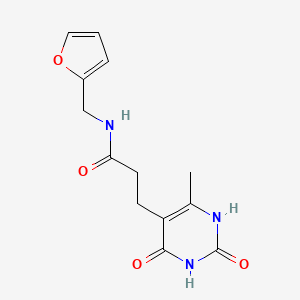![molecular formula C18H17N7O3 B2720069 N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide CAS No. 2034413-74-4](/img/structure/B2720069.png)
N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide” is a complex organic molecule. It contains several heterocyclic rings including an oxadiazole ring, a triazolo ring, and an isoxazole ring . The oxadiazole ring is a five-membered heterocyclic ring that contains two nitrogen atoms and one oxygen atom . The triazolo ring is a five-membered ring containing three nitrogen atoms, and the isoxazole ring is a five-membered ring containing one nitrogen atom and one oxygen atom .
Synthesis Analysis
The synthesis of such a complex molecule would likely involve several steps and require a variety of chemical reactions . For example, the oxadiazole ring could be synthesized by reacting an appropriate amine with a carbonyl compound to form a hydrazone, which could then be cyclized under acidic conditions to form the oxadiazole ring . The triazolo ring could be formed through a similar process, starting with a different amine and carbonyl compound . The isoxazole ring could be formed through a cyclization reaction involving a nitrile and a hydroxylamine .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings . The oxadiazole ring would likely be planar due to the presence of the nitrogen and oxygen atoms, while the triazolo and isoxazole rings could have some degree of pyramidalization due to the presence of the nitrogen atoms . The overall shape of the molecule would likely be influenced by the presence of the various functional groups attached to the rings .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of the heterocyclic rings and the various functional groups . For example, the oxadiazole ring could potentially undergo nucleophilic substitution reactions at the carbon atom adjacent to the oxygen atom . The triazolo ring could potentially undergo electrophilic substitution reactions at the carbon atoms adjacent to the nitrogen atoms . The isoxazole ring could potentially undergo addition reactions at the carbon-carbon double bond .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would likely be influenced by the presence of the heterocyclic rings and the various functional groups . For example, the compound would likely have a relatively high melting point due to the presence of the nitrogen and oxygen atoms in the rings, which could form hydrogen bonds with other molecules . The compound would likely be soluble in polar solvents due to the presence of the polar nitrogen and oxygen atoms .Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
Several studies have focused on synthesizing novel heterocyclic compounds and evaluating their antimicrobial and antifungal activities. For example, compounds with structures similar to the one have been synthesized and tested against various bacterial and fungal strains, showing significant biological activity. These findings indicate the potential use of such compounds in developing new antimicrobial agents to combat resistant strains of bacteria and fungi (Suresh, Lavanya, & Rao, 2016).
Synthesis of Novel Heterocyclic Compounds
Research has also been conducted on the synthesis of new heterocyclic compounds starting from various precursors, leading to the creation of novel structures with potential biological applications. This area of research is crucial for expanding the library of compounds available for further biological and pharmaceutical evaluation. The development of new synthetic methodologies can lead to the discovery of compounds with unique properties and applications in medicine and industry (Bayrak et al., 2009).
Biological Activity Evaluation
Another area of focus has been the evaluation of the biological activity of synthesized compounds. This includes studying their interactions with biological targets, mechanism of action, and potential therapeutic applications. Such research is vital for identifying compounds that could serve as leads for the development of new drugs or agrochemical products. The characterization and biological evaluation of these compounds provide insight into their potential uses and the possibility of advancing them through the drug discovery pipeline (Patel & Patel, 2015).
Propiedades
IUPAC Name |
N-[[7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7O3/c1-10-20-18(28-23-10)11-6-7-25-14(8-11)21-22-15(25)9-19-17(26)16-12-4-2-3-5-13(12)27-24-16/h6-8H,2-5,9H2,1H3,(H,19,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMITAWDHKGKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC3=NN=C(N3C=C2)CNC(=O)C4=NOC5=C4CCCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methoxy-1,2-dihydrocyclopenta[b]indol-3(4H)-one](/img/structure/B2719989.png)

![3-[(3-Methylphenyl)methylsulfanyl]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2719993.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2719995.png)
![(Z)-1-(3-methylbenzyl)-3-((p-tolylamino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2719996.png)





![3-(4-chlorophenyl)-5-(4-fluorobenzyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2720006.png)

![2-Bromo-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2720009.png)
